4-bromo-8-fluoroquinoline-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

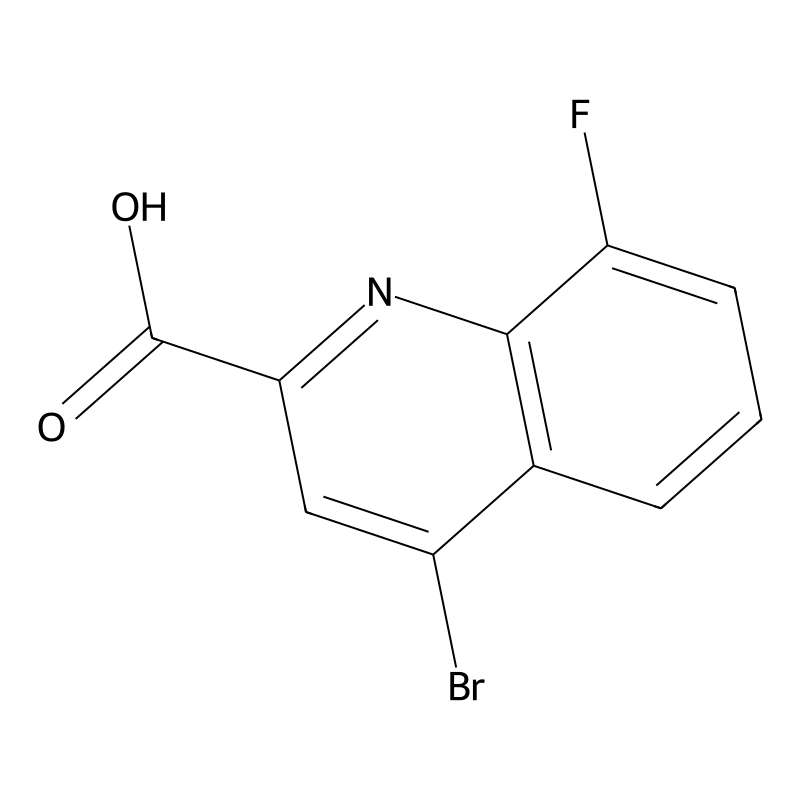

4-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic organic compound characterized by a quinoline structure, which consists of a fused benzene and pyridine ring. The molecular formula for this compound is C10H6BrFNO2, and it has a molecular weight of approximately 276.06 g/mol. The presence of bromine and fluorine substituents at the 4 and 8 positions, respectively, along with a carboxylic acid group at the 2 position, imparts unique chemical properties and potential biological activities to this compound. Its structure can be represented as follows:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives depending on the reagents and conditions used.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to synthesize more complex organic molecules.

Research indicates that 4-bromo-8-fluoroquinoline-2-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an antibacterial agent, with mechanisms involving interference with bacterial enzyme systems. Additionally, its unique structural features suggest potential antimalarial and anticancer properties due to its ability to interact with various biological targets.

The synthesis of 4-bromo-8-fluoroquinoline-2-carboxylic acid typically involves:

- Bromination and Fluorination: Starting from quinoline derivatives, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.

- Carboxylation: Following halogenation, carboxylation can occur using carbon dioxide in the presence of bases such as sodium hydride or potassium tert-butoxide.

Industrial production methods may involve larger-scale processes utilizing automated reactors and continuous flow systems to ensure high yield and purity of the final product.

4-Bromo-8-fluoroquinoline-2-carboxylic acid serves various applications in:

- Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds, particularly those targeting infectious diseases.

- Material Science: The compound is explored for its potential use in developing materials with specific properties, including liquid crystals and dyes.

- Chemical Research: It acts as a building block in synthesizing more complex quinoline derivatives with potential biological activities.

Studies have focused on the interaction of 4-bromo-8-fluoroquinoline-2-carboxylic acid with various enzymes and receptors. Its halogen substituents enhance its binding affinity to specific biological targets, suggesting its utility in drug development. The precise mechanisms of action are still under investigation but indicate promising therapeutic potentials across multiple disease models .

Several compounds share structural similarities with 4-bromo-8-fluoroquinoline-2-carboxylic acid. A comparison highlights its uniqueness:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-5,8-difluoroquinoline | Contains two fluorine atoms; different substitution pattern affects reactivity and properties. |

| 4-Bromo-7,8-difluoroquinoline | Similar bromine substitution but different positioning of fluorine alters biological activity. |

| 4-Bromo-6-fluoroquinoline | Lacks carboxylic acid; different reactivity profile due to substitution pattern. |

| 8-Fluoroquinoline-2-carboxylic acid | Lacks bromine substituent; may exhibit different reactivity and applications compared to the target compound. |

The uniqueness of 4-bromo-8-fluoroquinoline-2-carboxylic acid lies in its specific substitution pattern that enhances both its chemical reactivity and biological activity, making it a versatile intermediate for various synthetic applications.